

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Enaminomycin C

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Compound of Interest		
Compound Name:	Enaminomycin C	
Cat. No.:	B14463800	Get Quote

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Abstract

This application note describes a sensitive and reliable method for the quantitative analysis of **Enaminomycin C**, a novel epoxy quinone antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The method utilizes a reversed-phase C18 column to achieve efficient separation and quantification of **Enaminomycin C**. This document provides a comprehensive protocol, including sample preparation, HPLC conditions, and data analysis. Additionally, a summary of hypothetical quantitative data is presented to illustrate the expected performance of the method.

Introduction

Enaminomycin C is an antibiotic belonging to the epoxy quinone family, with the molecular formula C7H7NO5.[1] Its structure has been determined to be 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid.[3] As a compound of interest in drug discovery and development, a robust and validated analytical method for its quantification is essential for various stages of research, including formulation development, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the



separation, identification, and quantification of pharmaceutical compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method developed for the analysis of **Enaminomycin C**.

Experimental Protocol Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) is recommended.
- Solvents: HPLC grade acetonitrile and water are necessary.
- Reagents: Formic acid (analytical grade).
- Standard: Purified Enaminomycin C reference standard.
- Sample Preparation: Syringe filters (0.45 μm) for sample filtration.

Preparation of Mobile Phase and Standard Solutions

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Enaminomycin C reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.

HPLC Method Parameters

The following HPLC parameters are recommended for the analysis of **Enaminomycin C**:



Parameter	Recommended Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
0.0	
10.0	_
12.0	
12.1	
15.0	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV at 260 nm (or optimal wavelength determined by DAD)

Sample Preparation

- For Bulk Drug Substance: Accurately weigh and dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range.
- For Formulations: The sample preparation will depend on the formulation matrix. A suitable
 extraction method should be developed and validated to ensure complete extraction of
 Enaminomycin C and removal of interfering excipients.
- Filtration: All samples and standards should be filtered through a 0.45 μ m syringe filter before injection into the HPLC system.

Data Presentation



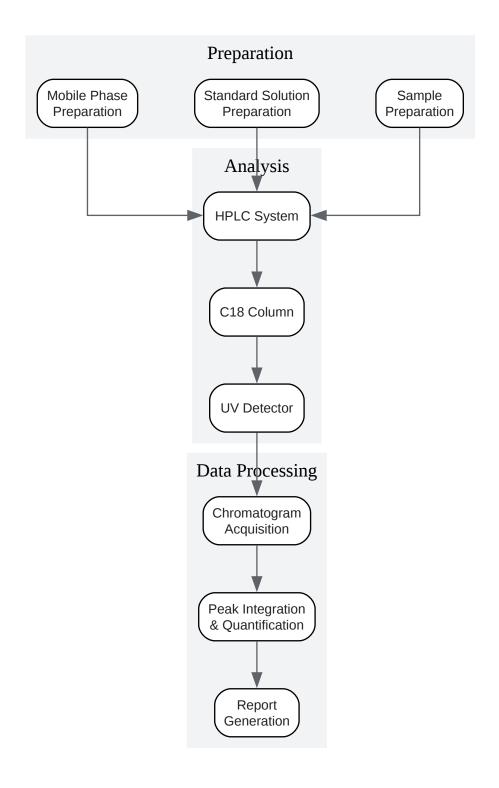
The following table summarizes the hypothetical quantitative data for the HPLC analysis of **Enaminomycin C**, demonstrating the expected performance of the described method.

Parameter	Result
Retention Time (tR)	Approximately 5.8 min
Linearity (Correlation Coefficient, r²)	≥ 0.999
Range	1 - 100 μg/mL
Precision (%RSD)	
Intra-day	< 2.0%
Inter-day	< 3.0%
Accuracy (Recovery)	98.0% - 102.0%
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.5 μg/mL

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of **Enaminomycin C** and the logical relationship of the HPLC method development process.





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Caption: Experimental workflow for the HPLC analysis of **Enaminomycin C**.





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Caption: Logical flow of HPLC method development and validation.

Conclusion

The described HPLC method provides a framework for the reliable and accurate quantification of **Enaminomycin C**. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The method can be further validated by individual laboratories to meet specific regulatory requirements and can be adapted for the analysis of **Enaminomycin C** in various sample matrices. This application note serves as a valuable resource for researchers and professionals involved in the development and analysis of this promising antibiotic compound.

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